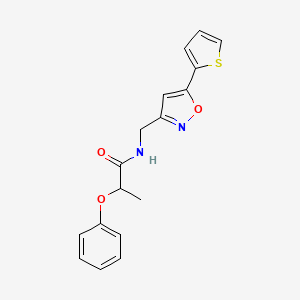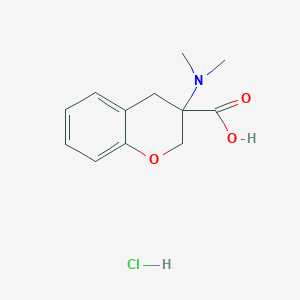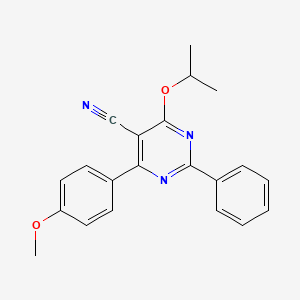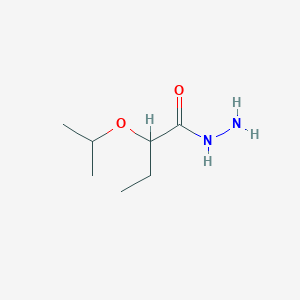
2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives, such as 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide, is an area of active research due to their wide range of biological activities . The development of new synthetic strategies and the design of new isoxazole derivatives are based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring), an isoxazole ring (a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions), and a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom).Chemical Reactions Analysis
Isoxazole derivatives have been the subject of extensive study due to their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . The substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- A study highlighted the synthesis and characterization of novel propanamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds, including variations of propanamide derivatives, showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Helal et al., 2013).
- Another research developed new thiazole derivatives, including propanamide-related compounds. These derivatives were evaluated for their antimicrobial activity, showing notable effectiveness against certain bacteria and fungi species. The study suggests these compounds as potential therapeutic agents for treating infections (Dawbaa et al., 2021).
Anticancer Potential
- Research focusing on the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives, including variations similar to the compound , demonstrated notable antimicrobial activity and suggested potential antifungal activity against certain fungi species. The compounds' effectiveness indicates possible therapeutic applications, including cancer treatment options (Evren et al., 2020).
Gastroprotective and Muscle Relaxant Properties
- A study synthesized and evaluated the gastric acid antisecretory activity of specific butanamide derivatives, revealing that some compounds exhibited significant antisecretory activity. This discovery suggests potential applications in treating conditions like ulcers and acid reflux (Ueda et al., 1991).
- Another research synthesized N-substituted 3-amino-propanamide derivatives and evaluated their muscle relaxant and anticonvulsant activities. The study found certain compounds with high potency, indicating potential use as muscle relaxants in medical treatments (Tatee et al., 1986).
Direcciones Futuras
The future directions for research on 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide and similar compounds likely involve the development of new synthetic strategies and the design of new isoxazole derivatives, based on the most recent knowledge emerging from the latest research . These compounds have a wide range of biological activities, suggesting potential for the development of new therapeutics .
Propiedades
IUPAC Name |
2-phenoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12(21-14-6-3-2-4-7-14)17(20)18-11-13-10-15(22-19-13)16-8-5-9-23-16/h2-10,12H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQDGLHUILJYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=CC=CS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2640857.png)

![4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2640859.png)

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2640861.png)
![1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2640862.png)
![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2640864.png)

![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2640870.png)
![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)

![2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2640875.png)
